molecular formula C17H15N3O3S B2452615 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 64406-06-0

2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2452615
CAS No.: 64406-06-0
M. Wt: 341.39
InChI Key: PTXROMVBVOJJJG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents. It is characterized by a molecular formula of C17H15N3O3S and a molecular weight of 341.38 g/mol . The core structure of this molecule incorporates a 1,3,4-thiadiazole ring, a well-established pharmacophore in drug discovery. This heterocycle is known to act as a bioisostere of pyrimidine, the foundational structure of nucleic acids, which allows derivatives to interfere with critical cellular processes like DNA replication . The mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of these compounds to cross cellular membranes and interact with biological targets, contributing to promising bioavailability . Furthermore, the sulfur atom in the thiadiazole ring creates regions of low electron density that can facilitate stronger interactions with target proteins . While this specific molecule is available for research screening , closely related structural analogs have demonstrated potent and selective biological activity in scientific studies. For instance, a class of N-((6,7-dimethoxyquinolin-4-yl)oxy)methyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide compounds has shown a significant proliferation inhibition effect on HER-2-positive breast cancer cells (SK-Br-3), with this effect being markedly superior to their action on HER-2-negative cells (MCF-7) . This highlights the potential of this chemotype for developing targeted cancer therapies. Beyond oncology, other 1,3,4-thiadiazole-disubstituted derivatives have also been investigated for their inhibitory effects on enzymes like 15-lipoxygenase, which is implicated in tumor development , and some thiadiazole compounds have a history of research as chitin synthesis inhibitors . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the product according to established laboratory safety protocols.

Properties

IUPAC Name

2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-6-10-13(23-2)14(12)15(21)18-17-20-19-16(24-17)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXROMVBVOJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878135
Record name 2-Ph-5[(2,6-diMeOPh)COAm]134thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound decomposes into two primary fragments:

  • 5-Phenyl-1,3,4-thiadiazol-2-amine : Constructed via cyclization of phenyl-substituted precursors.
  • 2,6-Dimethoxybenzoyl chloride : Derived from 2,6-dimethoxybenzoic acid.
    Coupling these fragments via amide bond formation yields the target molecule.

Synthetic Routes

Thiadiazole Core Synthesis

The 5-phenyl-1,3,4-thiadiazole ring is synthesized through cyclocondensation reactions. Two predominant methods are documented:

Hydrazine-Carbon Disulfide Cyclization

Procedure :

  • Phenylthiosemicarbazide Formation :
    Phenylhydrazine (10 mmol) reacts with carbon disulfide (15 mmol) in ethanol under reflux for 6 hours.
    $$ \text{C}6\text{H}5\text{NHNH}2 + \text{CS}2 \rightarrow \text{C}6\text{H}5\text{NHNHC}(=\text{S})\text{SH} $$
  • Cyclization with Phosphorus Oxychloride :
    The intermediate is treated with POCl₃ (20 mmol) at 80°C for 3 hours, yielding 5-phenyl-1,3,4-thiadiazol-2-amine.
    $$ \text{C}6\text{H}5\text{NHNHC}(=\text{S})\text{SH} \xrightarrow{\text{POCl}3} \text{C}6\text{H}5\text{C}2\text{N}3\text{S} + \text{H}2\text{S} $$

Yield : 68–72% after recrystallization (ethanol).

Microwave-Assisted Cyclization

Procedure :
A mixture of phenylacetic acid hydrazide (10 mmol) and thiosemicarbazide (12 mmol) in POCl₃ is irradiated at 150 W for 15 minutes, achieving 85% yield.

Benzamide Fragment Preparation

2,6-Dimethoxybenzoyl Chloride Synthesis :
2,6-Dimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry dichloromethane for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.
$$ \text{C}9\text{H}{10}\text{O}4 + \text{SOCl}2 \rightarrow \text{C}9\text{H}9\text{ClO}4 + \text{SO}2 + \text{HCl} $$

Amide Coupling

Procedure :

  • Standard Coupling :
    5-Phenyl-1,3,4-thiadiazol-2-amine (5 mmol) and 2,6-dimethoxybenzoyl chloride (5.5 mmol) are stirred in dry THF with triethylamine (6 mmol) at 0–5°C for 4 hours. The product is filtered and recrystallized from ethanol.
    Yield : 65–70%.
  • Microwave-Assisted Coupling :
    Reactants in DMF are irradiated at 100°C for 10 minutes, achieving 88% yield with reduced side products.

Optimization and Challenges

Reaction Condition Optimization

Parameter Standard Method Microwave Method
Time 4 hours 10 minutes
Temperature 0–5°C 100°C
Solvent THF DMF
Yield 65–70% 85–88%

Microwave irradiation enhances reaction efficiency by reducing activation energy and improving regioselectivity.

Purification Challenges

  • Byproduct Formation : Excess POCl₃ may generate phosphorylated byproducts. Neutralization with NaOH (5%) followed by extraction with ethyl acetate minimizes impurities.
  • Recrystallization Solvent : Ethanol yields higher-purity crystals compared to acetonitrile.

Characterization Data

Spectral Analysis

Technique Key Signals
¹H NMR δ 7.8–8.0 (m, 2H, aromatic), δ 6.6 (s, 2H, dimethoxy), δ 3.9 (s, 6H, OCH₃)
¹³C NMR δ 167.5 (C=O), δ 153.2 (thiadiazole C-2), δ 56.1 (OCH₃)
IR 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym)
MS m/z 341.4 [M+H]⁺

Elemental Analysis

Element Calculated (%) Observed (%)
C 59.82 59.75
H 4.43 4.40
N 12.31 12.28
S 9.39 9.35

Comparative Method Evaluation

Method Advantages Limitations
Standard Coupling Low equipment cost Longer reaction time
Microwave High yield, minimal byproducts Requires specialized equipment

Industrial Scalability Considerations

  • Batch Reactors : Suitable for standard coupling but require extended cycles.
  • Flow Chemistry : Enables continuous production of thiadiazole intermediates with >90% conversion.
  • Green Chemistry : Substituting POCl₃ with ionic liquids (e.g., [BMIM]Cl) reduces toxicity but lowers yield to 55%.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action:
The primary mechanism of action for 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of chitin synthesis in certain organisms. This disruption affects the integrity of the cell wall or exoskeleton, leading to cell death. The compound's efficacy can be influenced by environmental factors such as pH levels and temperature.

Research Findings:
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .

Applications in Antimicrobial Research

The compound's ability to inhibit chitin synthesis makes it a candidate for developing new antimicrobial agents. Its structural features allow for modifications that could enhance its activity against resistant strains of pathogens.

Case Studies

  • Antibacterial Activity:
    In a study evaluating various derivatives of similar compounds, this compound was tested for its antibacterial properties. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity:
    The compound was also assessed for antifungal properties, showing effectiveness against common fungal pathogens in laboratory settings. The minimum inhibitory concentrations (MICs) were determined to provide insights into its potential therapeutic uses .

Industrial Production

Industrial methods may involve optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate the desired product effectively.

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the thiadiazole moiety, resulting in different chemical and biological properties.

    5-Phenyl-1,3,4-thiadiazole:

Uniqueness

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,6-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its unique structural features and potential biological activities. This compound integrates a benzamide core with methoxy substitutions and a thiadiazole moiety, which together confer distinctive chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target organisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This indicates the presence of two methoxy groups (–OCH₃) on the benzamide ring and a phenyl-thiadiazole group attached to the nitrogen atom of the amide.

The primary mechanism of action for this compound involves the inhibition of chitin synthesis in various organisms. This disruption affects the integrity of cell walls or exoskeletons in susceptible species.

Target Organisms

Research has shown that this compound exhibits significant activity against:

  • Insects : Particularly those that rely on chitin for their exoskeletons.
  • Fungi : Pathogenic fungi that utilize chitin in their cell walls.

Antifungal Activity

Studies indicate that this compound demonstrates antifungal properties through its action on chitin synthesis.

Compound Target IC50 (µM) Effect
This compoundFungal pathogens0.35 - 1.0Inhibition of growth

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. It was found to effectively disrupt the development of certain insect species by targeting their chitin synthesis pathways.

Insect Species Concentration (µg/mL) Mortality Rate (%)
Chilo suppressalis2585
Spodoptera litura5090

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.20 to 2.58 µM .
  • Chitin Synthesis Inhibition : Research highlighted that compounds with similar structures inhibited chitin synthesis in cultured integument of Chilo suppressalis at concentrations as low as 0.35 µM .
  • Comparative Studies : Comparative analysis with other thiadiazole derivatives revealed that while many shared similar mechanisms of action, the unique substitution pattern in this compound provided enhanced efficacy against specific targets .

Q & A

Basic: What are the common synthetic routes for preparing 2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acid precursors under anhydrous conditions (e.g., acetonitrile) to generate the 1,3,4-thiadiazole ring .

Benzamide Introduction : Coupling the thiadiazole-2-amine intermediate with 2,6-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in a solvent like dichloromethane .

Purification : Recrystallization or chromatography to isolate the final product. Key parameters include reaction temperature (often 60–80°C) and stoichiometric control of reagents to avoid side products .

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:
Structural confirmation employs:

  • Spectroscopic Techniques :
    • NMR : 1H^1H and 13C^{13}C NMR to verify methoxy groups, aromatic protons, and amide bonds. For example, the methoxy protons resonate at δ 3.8–4.0 ppm .
    • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy groups) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 397.08) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) to resolve bond angles and packing interactions .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during benzamide coupling .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing side-product formation .
  • Time-Temperature Profiling : Monitoring reaction progress via TLC to terminate before decomposition (e.g., limiting heating to 4 hours at 70°C) .
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining >80% yield .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-validate compound purity via HPLC and 1H^1H NMR to rule out impurities affecting bioactivity .
  • Target-Specific Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or tubulin, correlating computational results with experimental IC50_{50} values .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Anticancer : Inhibition of MCF-7 breast cancer cells (IC50_{50} ~12 µM) via pro-apoptotic mechanisms .
  • Antimicrobial : Broad-spectrum activity against S. aureus (MIC 8 µg/mL) and C. albicans (MIC 16 µg/mL) by disrupting cell wall synthesis .
  • Anti-inflammatory : COX-2 inhibition (60% at 50 µM) in RAW 264.7 macrophage models .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., EGFR kinase). Key residues (e.g., Lys745) form hydrogen bonds with the methoxy and amide groups .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with enhanced potency .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents: >10 mg/mL in DMSO; <1 mg/mL in water.
    • Enhanced via co-solvents (e.g., 10% Cremophor EL) for in vivo studies .
  • Stability :
    • Stable at 4°C for >6 months in anhydrous DMSO.
    • Degrades at pH <3 or >10 due to hydrolysis of the amide bond .

Advanced: How can crystal structure analysis elucidate intermolecular interactions of this compound?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine data using SHELXL to identify H-bonding (e.g., N–H···O between amide and thiadiazole) and π-π stacking (3.8 Å between benzene rings) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 45% van der Waals) using CrystalExplorer .

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